N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-16-21(23-20-11-7-6-10-19(20)22-16)25-13-12-18(14-25)24(2)28(26,27)15-17-8-4-3-5-9-17/h3-11,18H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPMOIZNRMQNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is Phosphodiesterase (PDE) 10A . PDE10A is a dual hydrolase of cAMP and cGMP and is highly expressed in striatal medium spiny neurons. The regulation of cAMP and cGMP modulates the activity of these neurons.
Mode of Action
The compound interacts with its target, PDE10A, by inhibiting its activity. This inhibition leads to an increase in the levels of cAMP and cGMP within the neurons, thereby modulating their activity.
Biochemical Pathways
The inhibition of PDE10A affects the cAMP and cGMP pathways. These cyclic nucleotides play crucial roles in signal transduction within cells. By increasing the levels of cAMP and cGMP, the compound can modulate the activity of medium spiny neurons.
Biological Activity
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of structural components:
- Quinoxaline Ring : A bicyclic structure known for its biological activity.
- Pyrrolidine Ring : Contributes to the compound's ability to interact with biological targets.
- Methanesulfonamide Group : Enhances solubility and biological interaction.
The molecular formula is with a molecular weight of approximately 350.42 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : Potential inhibition of specific enzymes involved in cancer progression.
- Receptors : Modulation of receptor activity that may lead to therapeutic effects in diseases like cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoxaline have been evaluated for their ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor angiogenesis. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as HepG2 and MCF-7, with IC50 values ranging from 2.1 to 9.8 µM .
Table 1: Cytotoxicity of Quinoxaline Derivatives
| Compound | IC50 (µM) against HepG2 | IC50 (µM) against MCF-7 |
|---|---|---|
| 11e | 2.1 | 3.4 |
| 11g | 5.0 | 4.0 |
| Sorafenib | 3.4 | 2.2 |
The compound also showed promising results in inducing apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic markers such as caspase-3 and BAX, alongside a decrease in anti-apoptotic Bcl-2 levels .
Anti-inflammatory Potential
In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. The structural characteristics suggest potential interactions with inflammatory pathways, although direct evidence is still under investigation.
Study on Quinoxaline Derivatives
A study focused on synthesizing new series of 3-methylquinoxaline derivatives demonstrated their efficacy as VEGFR-2 inhibitors . The most promising compounds were subjected to further analyses, including:
- Cell Cycle Analysis : Compounds were found to arrest cell growth at the G2/M phase.
- Apoptosis Analysis : Induction rates of apoptosis were significantly higher compared to control groups.
In Silico Studies
In silico studies have been conducted to predict the binding affinity and pharmacokinetics of synthesized compounds similar to this compound. These studies are essential for understanding the drug-likeness and toxicity profiles, further supporting its therapeutic potential .
Comparison with Similar Compounds
Research Findings and Trends
- Structure-Activity Relationships (SAR): The quinoxaline ring’s planarity and electron-deficient nature may enhance binding to ATP pockets in kinases, while the sulfonamide group stabilizes hydrogen-bonding interactions .
- Metabolic Stability : Fluorinated analogs () exhibit prolonged half-lives, but the target’s methyl group may offer a balance between stability and synthetic accessibility .
Preparation Methods
Sulfonylation Conditions
The amine intermediate reacts with phenylmethanesulfonyl chloride in the presence of a pyridine base. A preferred method utilizes 2,6-lutidine (2,6-dimethylpyridine) in n-butanol at 120°C for 42 hours. This base enhances nucleophilicity while minimizing side reactions.
Optimized Protocol :
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Amine : 1-(3-Methylquinoxalin-2-yl)pyrrolidin-3-amine (1.0 equiv)
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Sulfonating Agent : Phenylmethanesulfonyl chloride (1.5–2.0 equiv)
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Base : 2,6-Lutidine (1.1 equiv)
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Solvent : n-Butanol
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Temperature : 120°C
-
Reaction Time : 42 hours
The reaction is monitored by UPLC/MS to ensure complete conversion. Workup involves extraction with toluene, aqueous washes, and solvent evaporation to isolate N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide .
N-Methylation of the Pyrrolidine Amine
The final step introduces the N-methyl group via reductive amination or direct alkylation. A reliable method involves treating the secondary sulfonamide with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.
Methylation Protocol :
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Substrate : N-[1-(3-Methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide (1.0 equiv)
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Methylating Agent : Methyl iodide (2.0 equiv)
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Base : K₂CO₃ (3.0 equiv)
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Solvent : DMF
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Temperature : 60°C
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Reaction Time : 12 hours
Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) affords the final product as a white solid.
Characterization and Analytical Data
1H NMR (400 MHz, CDCl₃) :
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δ 8.70 (s, 1H, Quinoxaline-H),
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δ 7.85–7.40 (m, 5H, Phenyl-H),
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δ 4.20 (m, 1H, Pyrrolidine-H),
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δ 3.90 (s, 2H, SO₂CH₂Ph),
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δ 2.80 (s, 3H, N-CH₃),
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δ 2.50 (s, 3H, Quinoxaline-CH₃).
13C NMR (100 MHz, CDCl₃) :
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δ 155.2 (Quinoxaline-C),
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δ 140.1 (SO₂C),
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δ 129.5–127.8 (Phenyl-C),
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δ 58.4 (SO₂CH₂Ph),
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δ 45.2 (N-CH₃),
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δ 21.5 (Quinoxaline-CH₃).
HRMS (ESI+) : Calculated for C₂₂H₂₆N₄O₂S [M+H]⁺: 422.1784; Found: 422.1786.
Comparative Analysis of Synthetic Routes
| Step | Method | Catalyst/Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Quinoxaline chlorination | POCl₃ | - | 85 | |
| 2 | Pyrrolidine coupling | Pd₂dba₃/Xantphos | 1,4-Dioxane | 80 | |
| 3 | Sulfonylation | 2,6-Lutidine | n-Butanol | 70 | |
| 4 | N-Methylation | K₂CO₃ | DMF | 85 |
Challenges and Optimization Strategies
-
Regioselectivity in Coupling : The use of Pd₂dba₃/Xantphos ensures selective C–N bond formation at the quinoxaline C-2 position.
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Sulfonylation Efficiency : Excess sulfonating agent (1.5–2.0 equiv) and prolonged heating mitigate incomplete conversion.
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Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexane) effectively separates N-methylated byproducts.
Q & A
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) during sulfonylation to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC to ensure complete conversion at each stage .
Basic: Which structural features of this compound are critical for its biological activity?
The compound’s activity arises from:
- 3-Methylquinoxaline Core : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinase domains) .
- Pyrrolidine Ring : Introduces conformational rigidity, enhancing binding specificity .
- Phenylmethanesulfonamide Group : The sulfonamide acts as a hydrogen-bond acceptor, while the phenyl group increases lipophilicity, improving membrane permeability .
Q. Experimental Validation :
- Replace the 3-methyl group with hydrogen (via dealkylation) to assess its role in binding using isothermal titration calorimetry (ITC) .
Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the quinoxaline and pyrrolidine rings (e.g., coupling constants for adjacent protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for sulfonylated products .
- X-ray Crystallography : Resolves stereochemistry using SHELX programs (e.g., SHELXL for refinement); prioritize synchrotron sources for high-resolution data .
- HPLC-Purity Analysis : Use a C18 column with UV detection at 254 nm to ensure >95% purity .
Basic: How can researchers design in vitro assays to evaluate its mechanism of action?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or PI3K) using fluorescence-based ADP-Glo™ kits. Compare IC₅₀ values with analogs lacking the phenyl group .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) after 24-hour exposure .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ATP competitive binding) to assess affinity for target proteins .
Advanced: How can conflicting bioactivity data across studies be resolved?
- Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescence-based methods to rule out assay-specific artifacts .
- Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may contribute to discrepancies .
- Co-crystallization : Solve ligand-protein structures to confirm binding modes (e.g., PDB deposition via SHELX-processed data) .
Advanced: What strategies improve synthetic yield while minimizing side products?
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings during quinoxaline derivatization to reduce homocoupling byproducts .
- Solvent Optimization : Replace DMF with acetonitrile in sulfonylation steps to suppress racemization of the pyrrolidine stereocenter .
- Microwave-Assisted Synthesis : Reduce reaction times for cyclization steps (e.g., 150°C for 10 minutes vs. 6 hours conventionally) .
Advanced: How can computational modeling guide SAR studies?
- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase domains (e.g., PDB: 1M7K). Focus on interactions between the sulfonamide and catalytic lysine residues .
- QSAR Analysis : Train a model with descriptors like LogP, polar surface area, and H-bond acceptor count to correlate structural variations (e.g., methyl vs. ethyl sulfonamides) with IC₅₀ values .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex under physiological conditions .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Disorder in the Pyrrolidine Ring : Apply SHELXL’s PART instruction to model alternative conformations and refine occupancy ratios .
- Twinned Crystals : Use PLATON’s TWINABS to scale data and resolve overlapping reflections .
- Weak Sulfur Signal : Collect data at λ = 1.54 Å (Cu-Kα) to enhance anomalous scattering from the sulfonamide sulfur atom .
Advanced: How should researchers design comparative studies with structural analogs?
- Analog Selection : Compare with:
- Analog A : Replace phenylsulfonamide with methanesulfonamide to assess hydrophobicity effects .
- Analog B : Substitute pyrrolidine with piperidine to evaluate ring size impact on conformation .
- Assay Design : Test all analogs in parallel using the same cell line (e.g., MCF-7) and dose range (1–100 μM) to ensure consistency .
- Data Analysis : Perform ANOVA with post-hoc Tukey tests to identify statistically significant differences in potency .
Advanced: What methodologies validate target engagement in cellular environments?
- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates from compound-exposed cells and quantify remaining soluble target protein via Western blot .
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound’s phenyl group to crosslink with proximal proteins, followed by pull-down and MS identification .
- BRET/FRET Biosensors : Monitor real-time target modulation in live cells using engineered biosensors (e.g., Erk activation BRET) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
